
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate
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Overview
Description
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate: is a chemical compound with the molecular formula C14H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate typically involves the reaction of 4-(2-hydroxyethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
A. Anti-inflammatory Activity
Research has shown that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory properties. For instance, studies involving similar carbamate structures have demonstrated their efficacy in reducing inflammation in animal models. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, where compounds exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
B. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar carbamate derivatives have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the hydroxyethyl group may enhance membrane permeability, thereby increasing the compound's bioavailability and efficacy against microbial pathogens .
Organic Synthesis Applications
A. Synthetic Intermediate
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for drug development .
B. Protecting Group in Synthesis
In organic synthesis, tert-butyl groups are often used as protecting groups for amines and alcohols due to their stability under acidic and basic conditions. This property allows for selective reactions without affecting other functional groups present in the molecule .
Case Studies
A. Case Study on Anti-tuberculosis Activity
A study investigated the anti-tuberculosis potential of carbamate derivatives similar to this compound. The results indicated that these compounds could inhibit Mycobacterium tuberculosis growth effectively, providing a promising avenue for developing new anti-tuberculosis agents.
B. Case Study on Enzyme Inhibition
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The binding affinity with enzymes such as COX-2 was assessed through molecular docking studies, revealing potential for therapeutic applications in pain management and inflammation .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: : tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Biological Activity
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H21NO2
- Molecular Weight : 251.32 g/mol
- CAS Number : 166954-24-1
The compound features a tert-butyl group, a benzyl group, and a hydroxyethyl substituent, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19, which is crucial for drug metabolism. This interaction suggests that it may influence drug-drug interactions by modulating metabolic pathways .
- Hydrogen Bonding : The hydroxyethyl group in the compound can form hydrogen bonds with active site residues of enzymes, enhancing its affinity for various proteins .
Biological Activity Overview
Table 1 summarizes the biological activities and unique features of related compounds, including this compound.
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C14H21NO2 | Inhibitor of CYP enzymes | Contains both benzyl and hydroxyethyl groups |
tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | C14H21NO2 | Moderate cytotoxicity | Similar structure with different substituents |
tert-butyl 4-(hydroxymethyl)benzylcarbamate | C13H19NO3 | Moderate cytotoxicity | Hydroxymethyl group instead of hydroxyethyl |
In Vitro Studies
Research indicates that this compound exhibits significant biological activity. It has been noted for its potential anti-inflammatory properties and ability to inhibit cell proliferation in certain cancer cell lines.
- Cytotoxicity : Compounds with similar structures often show varying levels of cytotoxicity. Preliminary studies suggest that this compound may exhibit moderate cytotoxic effects against specific cancer cell lines .
- Anti-inflammatory Activity : The compound may reduce the production of pro-inflammatory cytokines, which is significant in the context of diseases characterized by chronic inflammation .
Case Studies
A notable case study explored the effects of this compound in an Alzheimer's disease model. The study assessed the compound's ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress. While results were promising, showing a reduction in astrocyte death by approximately 20%, further studies are needed to establish its efficacy in vivo .
Q & A
Q. Basic: What are the standard synthetic routes for tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate, and how can intermediates be characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with the introduction of a tert-butyl carbamate (Boc) protecting group onto a benzylamine derivative. For example:
Aminomethylation : React 4-(hydroxyethyl)benzylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) to form the Boc-protected intermediate .
Functionalization : The hydroxyethyl group may undergo further derivatization, such as oxidation or coupling, depending on downstream applications.
Characterization Methods :
- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate NH (δ ~5–6 ppm, broad). For example, tert-butyl carbamates show distinct 1H NMR peaks for the Boc group and aromatic protons (δ 7.2–7.4 ppm) .
- Mass Spectrometry : Expected molecular ion peaks (e.g., [M+H]⁺) should align with the calculated molecular weight (e.g., m/z 265–280 for similar structures) .
Q. Basic: Which purification techniques are effective for this compound, and how are they optimized?
Answer:
Purification methods depend on solubility and byproduct profiles:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:1 to 1:1). Polar modifiers like methanol (1–3%) improve separation of hydroxy-containing compounds .
- Recrystallization : Optimal solvents (e.g., dichloromethane/hexane mixtures) yield high-purity crystals. For tert-butyl carbamates, slow evaporation from DMF/water mixtures is effective .
Quality Control :
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and >95% purity is standard .
- Thermogravimetric Analysis (TGA) : Ensures thermal stability during storage (decomposition >150°C typical for Boc-protected compounds) .
Q. Advanced: How can researchers optimize coupling reactions involving this compound to mitigate low yields?
Answer:
Low yields in coupling (e.g., amidation, Suzuki-Miyaura) often stem from steric hindrance or competing side reactions. Strategies include:
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) improve cross-coupling efficiency for aryl bromides .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs conventionally) while maintaining >80% yield .
- Protection/Deprotection : Temporarily protecting the hydroxyethyl group (e.g., as a silyl ether) prevents undesired side reactions during coupling .
Case Study : In a Suzuki-Miyaura reaction, tert-butyl 4-(bromomethyl)benzylcarbamate achieved 75% yield using Pd(OAc)₂ and SPhos ligand in THF/H₂O .
Q. Advanced: How should researchers resolve discrepancies in NMR data interpretation for tert-butyl carbamate derivatives?
Answer:
NMR discrepancies often arise from dynamic processes (e.g., rotameric equilibria) or impurities. Solutions include:
- Variable Temperature NMR : Cooling to −40°C slows rotation around the carbamate C–N bond, resolving split peaks .
- 2D NMR (HSQC, HMBC) : Confirms connectivity between the tert-butyl group and carbamate carbonyl (δ ~155 ppm in 13C NMR) .
- Deuterated Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
Example : For tert-butyl 4-(hydroxymethyl)benzylcarbamate, HSQC confirmed coupling between the hydroxymethyl proton (δ 4.4 ppm) and carbon (δ 65 ppm) .
Q. Advanced: What role does the hydroxyethyl group play in the reactivity of this compound?
Answer:
The hydroxyethyl group enables diverse functionalization:
- Oxidation : Convert to a ketone (e.g., using Dess-Martin periodinane) for further nucleophilic additions .
- Esterification : React with acyl chlorides to form esters, enhancing lipophilicity for biological assays .
- Click Chemistry : Hydroxyl-directed CuAAC reactions with azides create triazole-linked conjugates .
Structure-Activity Relationship (SAR) : In HDAC inhibitor studies, hydroxyethyl derivatives showed improved water solubility and binding affinity compared to methyl analogs .
Q. Advanced: How can computational methods guide the design of tert-butyl carbamate derivatives for drug discovery?
Answer:
- Molecular Docking : Predict binding modes with targets (e.g., enzymes like HDACs). For this compound, docking simulations identified hydrogen bonds between the hydroxyethyl group and catalytic zinc in HDAC8 .
- DFT Calculations : Optimize geometries and predict reaction pathways (e.g., energy barriers for Boc deprotection under acidic conditions) .
Validation : Experimental IC₅₀ values correlated with docking scores (R² = 0.89) in a study of carbamate-based kinase inhibitors .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-11(5-7-12)8-9-16/h4-7,16H,8-10H2,1-3H3,(H,15,17) |
InChI Key |
HBTZRBBNFZDSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
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